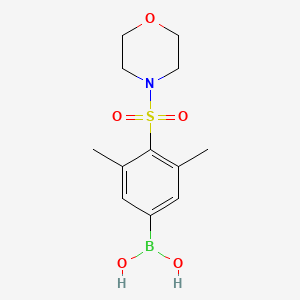

![molecular formula C12H10ClNOS B1458690 6-cloro-3-(tiofen-3-il)-3,4-dihidro-2H-benzo[b][1,4]oxazina CAS No. 1955561-38-2](/img/structure/B1458690.png)

6-cloro-3-(tiofen-3-il)-3,4-dihidro-2H-benzo[b][1,4]oxazina

Descripción general

Descripción

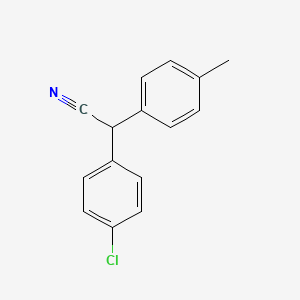

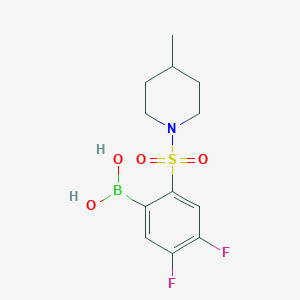

“6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the molecular formula C12H10ClNOS. It has a molecular weight of 251.73 .

Molecular Structure Analysis

The molecular structure of “6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” consists of a thiophene ring attached to a benzo[b][1,4]oxazine ring via a carbon atom. The benzo[b][1,4]oxazine ring also has a chlorine atom attached to it .Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias

Los derivados del tiofeno, como el compuesto en cuestión, se ha reportado que poseen propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de condiciones caracterizadas por inflamación.

Aplicaciones Antipsicóticas

También se ha encontrado que los derivados del tiofeno tienen efectos antipsicóticos . Esto sugiere posibles aplicaciones en el tratamiento de trastornos psiquiátricos.

Efectos Antiarrítmicos

Se ha reportado que estos compuestos tienen propiedades antiarrítmicas , lo que indica un uso potencial en el manejo de arritmias cardíacas.

Propiedades Ansiolíticas

Los efectos ansiolíticos de los derivados del tiofeno sugieren posibles aplicaciones en el tratamiento de trastornos de ansiedad.

Aplicaciones Antifúngicas

Se ha encontrado que los derivados del tiofeno poseen propiedades antifúngicas , lo que los hace potencialmente útiles en la lucha contra las infecciones por hongos.

Propiedades Antioxidantes

Se ha reportado que estos compuestos tienen propiedades antioxidantes , lo que podría ser beneficioso en el manejo de condiciones asociadas con el estrés oxidativo.

Efectos Moduladores del Receptor de Estrógenos

Se ha encontrado que los derivados del tiofeno tienen efectos moduladores del receptor de estrógenos , lo que sugiere posibles aplicaciones en condiciones relacionadas con la actividad del receptor de estrógenos.

Propiedades Anticancerígenas

Finalmente, se ha reportado que los derivados del tiofeno tienen propiedades anticancerígenas , lo que indica un uso potencial en estrategias de tratamiento del cáncer.

Mecanismo De Acción

Action Environment

Environmental factors (pH, temperature, etc.) impact drug stability, efficacy, and safety. Investigating how these factors influence the compound’s action is essential.

For more in-depth information, consider referring to relevant research articles . Keep in mind that this field is continually evolving, and new discoveries may shed light on the compound’s mechanism of action.

: Sadhu, C., & Mitra, A. K. (2024). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 28(2), 965–1007. Link

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine in laboratory experiments include its low cost, its high solubility in a variety of solvents, and its stability in a variety of conditions. Additionally, 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a versatile compound that can be used in a variety of reactions, and the compound has been used to synthesize a variety of biologically active compounds. The main limitation of using 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine in laboratory experiments is that the compound is not widely available, and it can be difficult to obtain in large quantities.

Direcciones Futuras

The potential future directions for 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine research include further exploration of its potential applications in organic synthesis, drug development, and material science. Additionally, further research is needed to explore the biochemical and physiological effects of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, and the compound could be studied for its potential therapeutic applications. Additionally, further research is needed to explore the mechanism of action of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, and the compound could be studied for its potential interactions with other molecules. Finally, further research is needed to explore the potential toxicity of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, and the compound could be studied for its potential adverse effects.

Análisis Bioquímico

Biochemical Properties

6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing cellular responses . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.

Cellular Effects

The effects of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Moreover, it affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . These cellular effects highlight the potential of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as DHFR, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, it can activate or inhibit various transcription factors, thereby modulating gene expression . These molecular interactions result in the compound’s ability to exert its therapeutic effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity .

Dosage Effects in Animal Models

The effects of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use in clinical settings.

Metabolic Pathways

6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy and safety.

Transport and Distribution

The transport and distribution of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which influence its cellular uptake and accumulation . Additionally, binding proteins, such as albumin, facilitate its distribution within the bloodstream, affecting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localization patterns influence the compound’s ability to exert its biochemical and therapeutic effects within the cell.

Propiedades

IUPAC Name |

6-chloro-3-thiophen-3-yl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c13-9-1-2-12-10(5-9)14-11(6-15-12)8-3-4-16-7-8/h1-5,7,11,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXOJLSCLWKVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

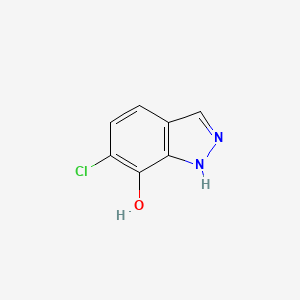

![methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458620.png)

![3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458626.png)